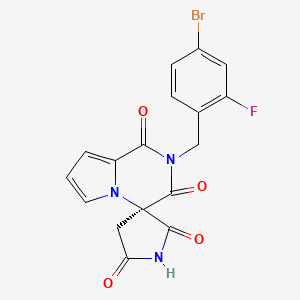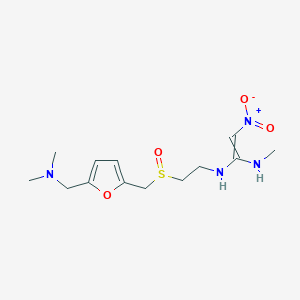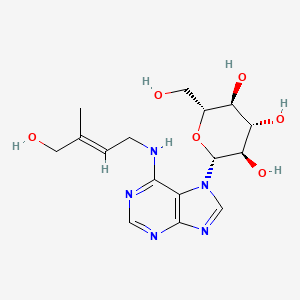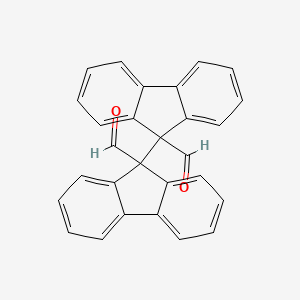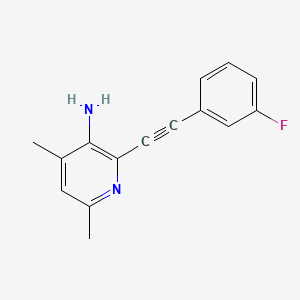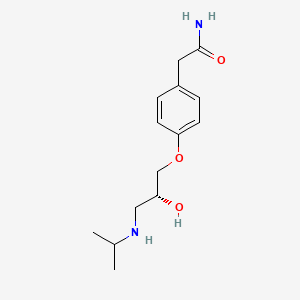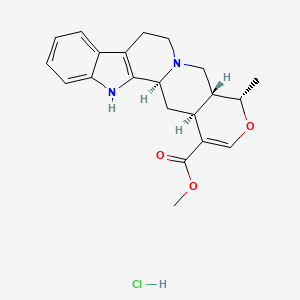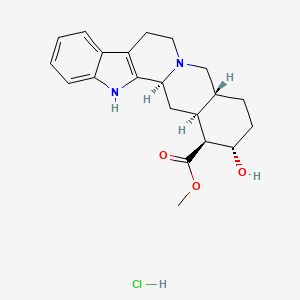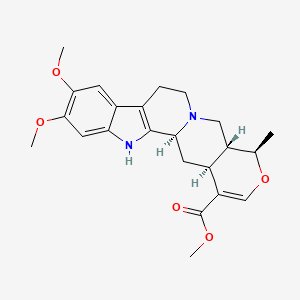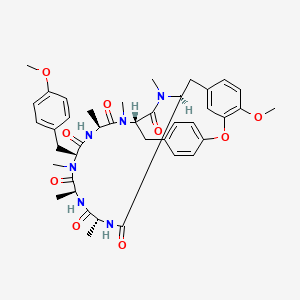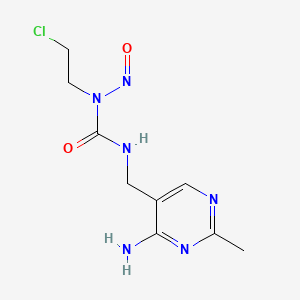
Nimustine
Vue d'ensemble
Description
La Nimustine est un agent alkylant de la famille des nitrosourées utilisé principalement dans le traitement des tumeurs cérébrales malignes. Elle est connue pour son efficacité dans le traitement des gliomes et d'autres types de malignités. La this compound agit en interférant avec l'ADN des cellules cancéreuses, inhibant ainsi leur croissance et leur prolifération .
Mécanisme D'action
Target of Action
Nimustine, a chloroethyl nitrosourea derivative (CENU), is an antineoplastic agent . It primarily targets DNA, specifically the nitrogenous bases guanine and thymine .
Mode of Action
this compound interacts with DNA by causing major groove-directed alkylation . It binds within the major groove of DNA, directly interacting with the moieties of the heterocyclic nitrogenous bases . This interaction is primarily governed by van der Waals forces, hydrogen bonding, and hydrophobic interactions .
Biochemical Pathways
this compound alkylates DNA by forming O6-chloroethylguanine adducts as minor DNA lesions . The activated chloroethyl group then forms DNA inter-strand cross-links that block replication, leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound are complex. The highest concentrations of this compound in cerebrospinal fluid (CSF) are observed about 40 minutes after the start of a 1-hour CSF perfusion . After perfusion, the drug level in CSF decreases exponentially in a monophasic manner . The half-life of this compound is very short (0.2–1.1 hours) .
Result of Action
The interaction of this compound with DNA results in local conformational changes . The native B-conformation of DNA is perturbed, with a partial transition into C-form . This interaction leads to the blocking of DNA replication, ultimately causing cell death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the postoperative Karnofsky performance scale (KPS) and extent of surgery have been identified as independent predictors of the progression-free survival and overall survival of patients treated with this compound . The KPS, in particular, stands out as the most powerful prognostic factor .
Analyse Biochimique
Biochemical Properties
Nimustine interacts with DNA, specifically binding with nitrogenous bases guanine (C6=O6) and thymine (C4=O4) in the DNA major groove . This interaction is primarily governed by van der Waals forces, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
This compound has shown to be effective against glioblastoma models with acquired temozolomide resistance . It also induces DNA breaks and crosslinks in NIH/3T3 cells . Furthermore, this compound can cause major groove-directed alkylation, leading to base binding and local conformational changes in DNA .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with DNA. It binds within the major groove of DNA, interacting directly with the moieties of heterocyclic nitrogenous bases . This interaction leads to the perturbation of the native B-conformation of DNA and its partial transition into C-form .
Temporal Effects in Laboratory Settings
This compound has a robust distribution in rodent brain by convection-enhanced delivery (CED), and delayed clearance of the drug was observed at the local infusion site . This suggests that this compound has a stable presence in the system over time, allowing for sustained interaction with DNA .
Dosage Effects in Animal Models
In a phase I dose-escalation clinical trial, the maximum tolerated dose (MTD) and dose-limiting toxicity (DLT) of this compound were determined in tumor-bearing dogs . The MTD was found to be 25 mg/m2, with neutropenia being the DLT .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not fully established. It is known that this compound is a nitrosourea alkylating agent, suggesting that it participates in alkylation reactions .
Transport and Distribution
This compound is robustly distributed in the rodent brain by convection-enhanced delivery (CED), suggesting that it can be effectively transported and distributed within tissues .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La Nimustine est synthétisée par une série de réactions chimiques impliquant l'introduction de groupes nitroso et chloroéthyle dans un composé uréique. Le processus implique généralement les étapes suivantes:
Formation du cycle pyrimidinique : La synthèse commence par la formation d'un cycle pyrimidinique, qui est ensuite modifié pour introduire un groupe amino en position 4 et un groupe méthyle en position 2.
Introduction du groupe chloroéthyle :
Nitrosation : Finalement, le composé subit une nitrosation pour former le dérivé nitrosourée, aboutissant à la this compound
Méthodes de production industrielle : La production industrielle de la this compound implique une synthèse à grande échelle utilisant des réactions chimiques similaires, mais optimisées pour des rendements et une pureté plus élevés. Le processus est mené dans des conditions contrôlées pour garantir la sécurité et l'efficacité du produit final .
Analyse Des Réactions Chimiques
Types de réactions : La Nimustine subit plusieurs types de réactions chimiques, notamment:
Alkylation : La this compound agit comme un agent alkylant, introduisant des groupes alkyle dans les molécules d'ADN.
Réticulation : Elle forme des liaisons croisées entre les brins d'ADN, empêchant leur bon fonctionnement.
Hydrolyse : La this compound peut subir une hydrolyse, conduisant à la formation d'intermédiaires réactifs
Réactifs et conditions courants :
Réactifs : Les réactifs courants utilisés dans les réactions avec la this compound comprennent l'ADN, l'eau et divers solvants.
Conditions : Les réactions ont généralement lieu dans des conditions physiologiques, telles que la température corporelle et le pH neutre
Produits majeurs :
Adduits d'ADN : Les principaux produits des réactions de la this compound sont des adduits d'ADN, qui résultent de l'alkylation et de la réticulation des brins d'ADN
4. Applications de la recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique, notamment:
Chimie : Elle est utilisée pour étudier les mécanismes d'alkylation et de réticulation de l'ADN.
Biologie : La this compound est utilisée dans la recherche sur la régulation du cycle cellulaire et l'apoptose.
Médecine : Elle est largement utilisée dans les essais cliniques pour le traitement des tumeurs cérébrales et d'autres cancers.
Industrie : La this compound est utilisée dans le développement de nouveaux agents chimiothérapeutiques et de systèmes d'administration de médicaments
5. Mécanisme d'action
La this compound exerce ses effets en alkylant et en réticulant les brins d'ADN. Cela interfère avec la fonction normale de l'ADN, conduisant à l'inhibition de la réplication et de la transcription de l'ADN. Les principales cibles moléculaires de la this compound sont les bases azotées guanine et thymine dans le grand sillon de l'ADN. Cette interaction provoque des changements conformationnels locaux dans la structure de l'ADN, conduisant finalement à la mort cellulaire .
Applications De Recherche Scientifique
Nimustine has a wide range of scientific research applications, including:
Chemistry: It is used to study the mechanisms of DNA alkylation and cross-linking.
Biology: this compound is employed in research on cell cycle regulation and apoptosis.
Medicine: It is extensively used in clinical trials for the treatment of brain tumors and other cancers.
Industry: this compound is used in the development of new chemotherapeutic agents and drug delivery systems
Comparaison Avec Des Composés Similaires
La Nimustine fait partie de la famille des agents alkylants nitrosourées. Des composés similaires comprennent:
Carmustine : Un autre composé nitrosourée utilisé dans le traitement des tumeurs cérébrales.
Lomustine : Un dérivé nitrosourée présentant des propriétés alkylantes similaires.
Semustine : Un composé apparenté avec un mécanisme d'action similaire.
Unicité de la this compound : La this compound est unique en raison de sa structure spécifique, qui lui permet de former une alkylation dirigée vers le grand sillon avec l'ADN. Cette propriété la rend particulièrement efficace dans le traitement de certains types de tumeurs cérébrales .
Propriétés
IUPAC Name |
3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1-(2-chloroethyl)-1-nitrosourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN6O2/c1-6-12-4-7(8(11)14-6)5-13-9(17)16(15-18)3-2-10/h4H,2-3,5H2,1H3,(H,13,17)(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEDRRNHLBGPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045179 | |
| Record name | Nimustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42471-28-3 | |
| Record name | Nimustine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42471-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nimustine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042471283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nimustine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13069 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NIMUSTINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758675 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nimustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nimustine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIMUSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S726V972K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Nimustine is a chloroethyl nitrosourea derivative that acts as an alkylating agent. [] It primarily targets the DNA of cancer cells, forming interstrand crosslinks (ICLs) within the major groove. [, ] This disrupts DNA replication and transcription, ultimately leading to cell death. [] this compound has been shown to interact with the nitrogenous bases guanine (at C6=O6) and thymine (at C4=O4) located in the major groove of DNA. []
A: While alkylation is its primary mechanism, research suggests that this compound's action is more complex. Its binding to DNA causes local conformational changes, shifting the native B-form of DNA partially towards the C-form. [] This suggests a multifaceted interaction that goes beyond simple alkylation.
A: Research indicates that this compound treatment can trigger the endoplasmic reticulum (ER) stress response in glioblastoma cells. [] Additionally, this compound can induce DNA breaks in addition to the ICLs. [] The degree of DNA damage, particularly ICLs, is associated with the activation of the DNA damage response pathway, marked by γ-H2AX expression. []
ANone: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, these can be easily found in chemical databases. It's important to refer to reliable sources for this information.
A: Yes, attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy has been used to study this compound's interaction with DNA. [] This technique helped determine the binding sites of this compound on the DNA molecule. []
A: Yes, researchers have explored suspending this compound in Lipiodol, an oil-based contrast agent, using an ultrasonic suspender. [] This formulation demonstrated stability in room air for over 7 days and continued to release the drug into a saline solution even after 4 weeks. []
ANone: this compound is not known to possess catalytic properties. Its primary mode of action is through direct interaction with DNA, making it a chemotherapeutic agent rather than a catalyst.
ANone: The provided research abstracts primarily focus on the clinical applications of this compound and its interaction with DNA. While aspects like stability, in vitro and in vivo efficacy, resistance, and toxicity are touched upon, these papers lack the detailed data required to comprehensively answer questions related to points 7-27.
A: this compound is primarily used in the treatment of various malignancies, showing particular efficacy against gliomas. [, , , , , , , , , , , , , , ] It has been explored as a therapeutic option for brain metastases originating from lung cancer, [] as well as for feline lymphoma. [, ]
A: Yes, several studies have investigated the efficacy of this compound in combination with other therapeutic agents. * This compound + Teniposide: This combination demonstrated promising results in both in vitro and in vivo models of human brain tumors, showing synergistic effects compared to either drug alone. [, , , ]
* This compound + Prednisolone: This combination led to complete or near-complete remission of neurological symptoms in dogs with central nervous system lymphoma, resulting in long-term survival. [] * This compound + Radiotherapy: Clinical studies explored this combination for treating brain metastases from solid tumors and malignant gliomas. [, , , , , , ] While generally tolerable, the addition of this compound increased the risk of myelosuppression. * This compound + Olaparib: This combination demonstrated significant antitumor activity against BRCA2-deficient mammary tumors in mice. [] The combination led to prolonged recurrence-free survival, surpassing other treatment options like cisplatin. []
A: * Toxicity: Hematotoxicity, particularly myelosuppression, is a major concern with this compound treatment. [, , , , , ] Gastrointestinal toxicity is also reported, although often mild. [, ] * Resistance: Similar to other chemotherapeutic agents, the development of resistance is a significant challenge with this compound. [, , ] Understanding the mechanisms of resistance and developing strategies to overcome them is crucial for improving therapeutic outcomes.
A: Future research should focus on: * Improving Delivery: Exploring drug delivery systems like convection-enhanced delivery (CED) to enhance this compound's penetration into tumor tissues, particularly in challenging locations like the brainstem. [, ] * Combination Therapies: Further investigating synergistic combinations with other chemotherapeutic agents, targeted therapies (e.g., anti-VEGF therapy, PARP inhibitors), or immunotherapies to enhance efficacy and potentially mitigate resistance. [, ] * Overcoming Resistance: Elucidating the mechanisms underlying this compound resistance and developing strategies, including novel drug combinations, to circumvent or reverse resistance. [, ] * Personalized Medicine: Identifying predictive biomarkers to better select patients who are most likely to benefit from this compound treatment and tailor therapeutic approaches for optimal outcomes. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


